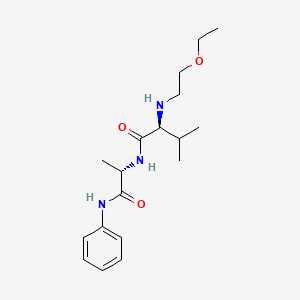

N-2-Ethoxyethyl-Val-Ala-anilide

Descripción

N-2-Ethoxyethyl-Val-Ala-anilide is a synthetic peptide derivative characterized by its anilide backbone and ethoxyethyl side chain. This compound is primarily utilized in biochemical research, particularly in the study of globin adducts—a critical marker for assessing exposure to electrophilic toxins or carcinogens . Its molecular weight is 335.45 g/mol, and its sequence includes a valine (Val) and alanine (Ala) peptide core modified with an N-2-ethoxyethyl group . This structural configuration enhances its stability and binding affinity in adduct formation assays compared to simpler analogs.

Propiedades

Fórmula molecular |

C18H29N3O3 |

|---|---|

Peso molecular |

335.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-anilino-1-oxopropan-2-yl]-2-(2-ethoxyethylamino)-3-methylbutanamide |

InChI |

InChI=1S/C18H29N3O3/c1-5-24-12-11-19-16(13(2)3)18(23)20-14(4)17(22)21-15-9-7-6-8-10-15/h6-10,13-14,16,19H,5,11-12H2,1-4H3,(H,20,23)(H,21,22)/t14-,16-/m0/s1 |

Clave InChI |

ZYRCZFNWEPUEFA-HOCLYGCPSA-N |

SMILES isomérico |

CCOCCN[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=CC=C1 |

SMILES canónico |

CCOCCNC(C(C)C)C(=O)NC(C)C(=O)NC1=CC=CC=C1 |

Secuencia |

VA |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-2-Ethoxyethyl-Val-Ala-anilide belongs to a family of Val-Leu/Ala-anilide derivatives, which are widely employed as detection standards for globin adducts. Below is a detailed comparison with key analogs based on molecular properties, substituent groups, and research applications:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Hydrophobicity :

- The 2-ethoxyethyl group in N-2-Ethoxyethyl-Val-Ala-anilide confers moderate hydrophobicity, enhancing its membrane permeability in cellular assays compared to the more polar 2-carbamoyl-ethyl analog (MW 376.5) .

- In contrast, the 2-chloroethyl derivative (MW 367.92) exhibits higher electrophilicity, making it reactive toward nucleophilic sites in DNA or proteins—a trait exploited in studies of alkylation damage .

Application-Specific Performance: N-2-Ethoxyethyl-Val-Ala-anilide demonstrates superior stability in long-term storage compared to the 2-cyanoethyl variant (MW 358.48), which degrades under basic conditions due to its nitrile group . The succinyl-p-nitroanilide compound (MW 550.56) serves as a protease substrate, leveraging its nitroaniline release for enzymatic activity quantification, a role distinct from the ethoxyethyl derivative’s adduct detection focus .

Synthetic Accessibility: Ethoxyethyl derivatives are synthesized via nucleophilic substitution reactions, whereas carbamoyl or cyanoethyl analogs require additional steps (e.g., carbamate coupling or cyanation), increasing production complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.